Cas no 326407-05-0 (4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine)

4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine structure
326407-05-0 structure
Product name:4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine
CAS No:326407-05-0
MF:C16H17N3
MW:251.326
CID:3939449
PubChem ID:21955427

4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 4-(5,6-dimethyl-1H-benzimidazol-2-yl)-
    • (4-(5,6-Dimethyl-1h-benzo[d]imidazol-2-yl)phenyl)methanamine
    • 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine
    • [4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
    • EN300-101514
    • AKOS011621077
    • SCHEMBL5879596
    • 326407-05-0
    • CS-0286056
    • Inchi: InChI=1S/C16H17N3/c1-10-7-14-15(8-11(10)2)19-16(18-14)13-5-3-12(9-17)4-6-13/h3-8H,9,17H2,1-2H3,(H,18,19)
    • InChI Key: LNEPOBQQWSCJMQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 251.142247555Da
  • Monoisotopic Mass: 251.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 54.7Ų

4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-101514-0.1g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0 95%
0.1g
$779.0 2023-10-28
Enamine
EN300-101514-0.05g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0 95%
0.05g
$744.0 2023-10-28
Enamine
EN300-101514-10.0g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0
10g
$3807.0 2023-06-10
Enamine
EN300-101514-1.0g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0
1g
$884.0 2023-06-10
Enamine
EN300-101514-1g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0 95%
1g
$884.0 2023-10-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356726-50mg
(4-(5,6-Dimethyl-1h-benzo[d]imidazol-2-yl)phenyl)methanamine
326407-05-0 95%
50mg
¥20088.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1356726-500mg
(4-(5,6-Dimethyl-1h-benzo[d]imidazol-2-yl)phenyl)methanamine
326407-05-0 95%
500mg
¥18333.00 2024-08-02
Enamine
EN300-101514-0.5g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0 95%
0.5g
$849.0 2023-10-28
Enamine
EN300-101514-2.5g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0 95%
2.5g
$1735.0 2023-10-28
Enamine
EN300-101514-5.0g
[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine
326407-05-0
5g
$2566.0 2023-06-10

4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine Related Literature

Additional information on 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine

Introduction to 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine (CAS No. 326407-05-0)

4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine, identified by its Chemical Abstracts Service (CAS) number 326407-05-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a benzodiazole core substituted with dimethyl groups at the 5 and 6 positions, is further functionalized with a phenylmethanamine moiety. The unique structural attributes of this compound make it a promising candidate for further investigation in drug discovery and development.

The benzodiazole scaffold is well-documented for its pharmacological properties, particularly its role as an anxiolytic and sedative agent. The presence of dimethyl groups at the 5 and 6 positions enhances the stability and bioavailability of the molecule, making it more suitable for therapeutic applications. The phenylmethanamine group introduces additional hydrogen bonding potential and electronic properties that can modulate the compound's interactions with biological targets.

In recent years, there has been growing interest in benzodiazole derivatives due to their potential applications in treating neurological disorders, including anxiety, depression, and epilepsy. The structural modifications in 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine aim to optimize its pharmacokinetic profile while maintaining or enhancing its therapeutic efficacy. Preliminary studies suggest that this compound may exhibit potent binding affinity to specific neurotransmitter receptors, which could be exploited for the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a scaffold for further chemical modification. The combination of the benzodiazole core and the phenylmethanamine group provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at identifying more potent and selective drug candidates.

Recent advancements in computational chemistry have enabled more accurate predictions of a compound's biological activity. By leveraging molecular modeling techniques, researchers can simulate the interactions between 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine and various biological targets, such as enzymes and receptors. These simulations have helped identify key structural features that contribute to its pharmacological properties, guiding the design of more effective derivatives.

The synthesis of 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine presents both challenges and opportunities. While the benzodiazole core is relatively well-established in synthetic chemistry, introducing the phenylmethanamine group requires careful consideration to ensure regioselectivity and high yield. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater precision and efficiency.

In vitro studies have begun to explore the pharmacological profile of 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine. Initial results indicate that it may exhibit significant activity against certain enzymes and receptors relevant to neurological disorders. These findings are particularly exciting given the unmet medical needs in this area. Further research is needed to fully characterize its mechanism of action and assess its potential as a lead compound for drug development.

The development of novel pharmaceuticals is often hampered by issues such as poor solubility, low bioavailability, or off-target effects. The unique structural features of 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine may offer solutions to some of these challenges. For instance, the presence of multiple hydrogen bonding sites could improve solubility and membrane permeability, while careful design can minimize off-target interactions.

Future research will likely focus on optimizing the synthesis of this compound and exploring its potential in preclinical studies. By integrating experimental data with computational modeling, researchers can accelerate the drug discovery process and bring new therapeutic options to patients more quickly. The combination of traditional organic synthesis with modern computational tools represents a powerful approach to developing next-generation pharmaceuticals.

The broader implications of this research extend beyond individual compounds like 4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenylmethanamine. They highlight the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in advancing drug discovery. As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that precisely target disease-causing mechanisms.

In conclusion,4-(5,6-dimethyl-1H-1,3-benzodiazol-2-ylylphenylmethanamine (CAS No. 32640705) represents a promising avenue for pharmaceutical innovation. Its unique structure combines elements known for their pharmacological utility with novel functional groups that enhance its potential as a drug candidate. Through continued research and development,this compound has the potential to contribute significantly to treating neurological disorders and other diseases where benzodiazole derivatives are relevant.

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